molecular formula C20H22N4O B11671713 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide

Cat. No.: B11671713
M. Wt: 334.4 g/mol
InChI Key: AUUBSOHUOVPAED-FYJGNVAPSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide with 2-naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its hydrazide group can interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide
  • 2-naphthaldehyde
  • N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazide

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide is unique due to its combination of a pyrazole ring, a naphthalene moiety, and a hydrazide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide

InChI

InChI=1S/C20H22N4O/c1-13(17-9-8-16-6-4-5-7-18(16)12-17)21-24-20(25)11-10-19-14(2)22-23-15(19)3/h4-9,12H,10-11H2,1-3H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

AUUBSOHUOVPAED-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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